molecular formula C14H12ClNO4S B3840564 methyl 2-{[(4-chlorophenyl)sulfonyl]amino}benzoate

methyl 2-{[(4-chlorophenyl)sulfonyl]amino}benzoate

Cat. No. B3840564
M. Wt: 325.8 g/mol
InChI Key: UIAPEXJFOZNGIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}benzoate” is a chemical compound with the linear formula C29H24ClN3O6S . It has a molecular weight of 578.048 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “methyl 2-{[(4-chlorophenyl)sulfonyl]amino}benzoate” is represented by the linear formula C29H24ClN3O6S . The compound contains a sulfonyl group attached to a 4-chlorophenyl group, which is further attached to an amino group. This amino group is connected to a benzoate group through a methylene bridge .


Physical And Chemical Properties Analysis

“Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}benzoate” is a solid compound . It has a molecular weight of 578.048 and a linear formula of C29H24ClN3O6S . More research is needed to understand the specific physical and chemical properties of this compound.

Scientific Research Applications

Chemical Properties and Synthesis

Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}benzoate exhibits interesting properties when it comes to synthesis and structural formation. For instance, a study by Ukrainets et al. (2014) demonstrated that this compound can cyclize in the presence of bases to form 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, irrespective of the base strength (Ukrainets et al., 2014).

Synthesis Optimization

The process optimization for synthesizing derivatives of methyl 2-{[(4-chlorophenyl)sulfonyl]amino}benzoate has been explored. Xu et al. (2018) found efficient ways to improve the yield of reactions involving this compound, through optimizing reaction conditions like molar ratio and temperature, resulting in a substantial enhancement of total yield (Xu et al., 2018).

Biological Applications

The compound's derivatives have shown potential in biological applications. Kausar et al. (2019) synthesized novel Schiff bases from methyl 2-{[(4-chlorophenyl)sulfonyl]amino}benzoate and investigated their enzyme inhibition and antioxidant potentials. These derivatives demonstrated significant inhibition against AChE and BChE enzymes, indicating potential applications in areas like neurodegenerative diseases (Kausar et al., 2019).

Pharmaceutical Synthesis

This compound also plays a role in the synthesis of pharmaceutical intermediates. For example, it has been used in the synthesis of intermediates for Tianeptine, a medication used for treating major depressive episodes (Yang Jian-she, 2009).

Environmental Impact Studies

There are studies focusing on the environmental impact of derivatives of this compound. Neary and Michael (1989) explored the effect of sulfometuron methyl (a derivative) on ground water and stream quality, finding minimal residue movement due to factors like low application rates and rapid hydrolysis in acidic conditions (Neary & Michael,1989)

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final . The compound is classified as Aquatic Chronic 4 according to its hazard statements .

properties

IUPAC Name

methyl 2-[(4-chlorophenyl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c1-20-14(17)12-4-2-3-5-13(12)16-21(18,19)11-8-6-10(15)7-9-11/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAPEXJFOZNGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-chlorobenzenesulfonamido)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-{[(4-chlorophenyl)sulfonyl]amino}benzoate
Reactant of Route 2
Reactant of Route 2
methyl 2-{[(4-chlorophenyl)sulfonyl]amino}benzoate
Reactant of Route 3
Reactant of Route 3
methyl 2-{[(4-chlorophenyl)sulfonyl]amino}benzoate
Reactant of Route 4
Reactant of Route 4
methyl 2-{[(4-chlorophenyl)sulfonyl]amino}benzoate
Reactant of Route 5
Reactant of Route 5
methyl 2-{[(4-chlorophenyl)sulfonyl]amino}benzoate
Reactant of Route 6
Reactant of Route 6
methyl 2-{[(4-chlorophenyl)sulfonyl]amino}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.